molecular formula C11H7F3N4S B287522 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287522
M. Wt: 284.26 g/mol
InChI Key: RZUSAWKYWOAANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (MTT) is a heterocyclic compound with potential applications in the field of medicinal chemistry. MTT has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole binds to the ATP-binding site of GSK-3β, thereby inhibiting its activity. Inhibition of GSK-3β activity has been shown to have various effects, including the induction of apoptosis, the inhibition of cell proliferation, and the regulation of glucose metabolism.
Biochemical and Physiological Effects:
3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the reduction of amyloid beta accumulation, and the improvement of glucose metabolism. 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

For 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research include the development of more efficient synthesis methods, the optimization of 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives for specific applications, and the investigation of 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential for use in combination therapies. 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential for use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders, should also be explored. Additionally, the development of 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based imaging agents for the detection of GSK-3β activity in vivo could have important applications in disease diagnosis and monitoring.

Synthesis Methods

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods, including the reaction of 3-amino-6-(trifluoromethyl)benzene-1,2,4-triazole with 2-chloro-1,3,4-thiadiazole in the presence of a base. Another method involves the reaction of 3-amino-6-(trifluoromethyl)benzene-1,2,4-triazole with thionyl chloride, followed by reaction with potassium thiocyanate. The yield of 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole obtained using these methods ranges from 50-80%.

Scientific Research Applications

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce amyloid beta accumulation and improve cognitive function in Alzheimer's disease. 3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

properties

Product Name

3-Methyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C11H7F3N4S

Molecular Weight

284.26 g/mol

IUPAC Name

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7F3N4S/c1-6-15-16-10-18(6)17-9(19-10)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3

InChI Key

RZUSAWKYWOAANS-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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